Cas no 157335-95-0 (METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE)

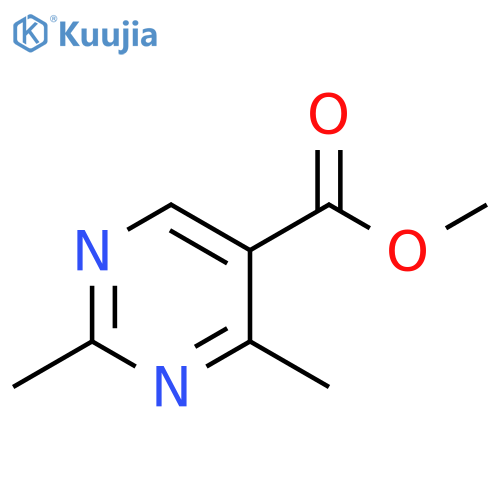

157335-95-0 structure

商品名:METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE

CAS番号:157335-95-0

MF:C8H10N2O2

メガワット:166.177201747894

CID:5210240

METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE 化学的及び物理的性質

名前と識別子

-

- METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE

-

- インチ: 1S/C8H10N2O2/c1-5-7(8(11)12-3)4-9-6(2)10-5/h4H,1-3H3

- InChIKey: GCNXMOPYTWVVQA-UHFFFAOYSA-N

- ほほえんだ: C1(C)=NC=C(C(OC)=O)C(C)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM379908-1g |

methyl 2,4-dimethylpyrimidine-5-carboxylate |

157335-95-0 | 95%+ | 1g |

$389 | 2023-02-02 |

METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

3. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

157335-95-0 (METHYL 2,4-DIMETHYLPYRIMIDINE-5-CARBOXYLATE) 関連製品

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬